molecular formula C19H18ClN3O6 B11278499 Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate

Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate

Cat. No.: B11278499
M. Wt: 419.8 g/mol
InChI Key: SJSHOUGKSQLGQK-UHFFFAOYSA-N
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Description

Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a morpholine ring, a nitro group, and a chloro-substituted benzamido group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate typically involves multi-step organic reactions. The process begins with the nitration of a suitable benzene derivative to introduce the nitro group. This is followed by chlorination to add the chloro substituent. The resulting intermediate is then subjected to amide formation with a morpholine derivative. The final step involves esterification to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The compound can be reduced to remove the nitro group or to modify the morpholine ring.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution of the chloro group can yield various substituted benzamido derivatives.

Scientific Research Applications

Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the morpholine ring can interact with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-(4-chloro-3-nitrobenzamido)-2-(piperidin-4-YL)benzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 5-(4-chloro-3-nitrobenzamido)-2-(pyrrolidin-4-YL)benzoate: Similar structure but with a pyrrolidine ring.

Uniqueness

Methyl 5-(4-chloro-3-nitrobenzamido)-2-(morpholin-4-YL)benzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. The combination of the nitro, chloro, and morpholine groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H18ClN3O6

Molecular Weight

419.8 g/mol

IUPAC Name

methyl 5-[(4-chloro-3-nitrobenzoyl)amino]-2-morpholin-4-ylbenzoate

InChI

InChI=1S/C19H18ClN3O6/c1-28-19(25)14-11-13(3-5-16(14)22-6-8-29-9-7-22)21-18(24)12-2-4-15(20)17(10-12)23(26)27/h2-5,10-11H,6-9H2,1H3,(H,21,24)

InChI Key

SJSHOUGKSQLGQK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])N3CCOCC3

Origin of Product

United States

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